3-(2,4-dimethoxyphenyl)propanoic Acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(2,4-dimethoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-14-9-5-3-8(4-6-11(12)13)10(7-9)15-2/h3,5,7H,4,6H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVDCWSFMCUWKAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CCC(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00397629 | |
| Record name | 3-(2,4-dimethoxyphenyl)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00397629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22174-29-4 | |
| Record name | 3-(2,4-dimethoxyphenyl)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00397629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 3 2,4 Dimethoxyphenyl Propanoic Acid
Established Synthetic Routes for 3-(2,4-Dimethoxyphenyl)propanoic Acid
The preparation of this compound can be achieved through several established synthetic pathways. These routes typically begin with commercially available precursors like 1,3-dimethoxybenzene or 2,4-dimethoxybenzaldehyde and involve multi-step transformations. The choice of a particular route often depends on factors such as starting material availability, desired yield, and scalability.
Convergent and Linear Synthetic Strategies
The synthesis of this compound is primarily accomplished through linear synthetic strategies. In a linear synthesis, the molecule is built step-by-step from a starting material in a sequential fashion. researchgate.net Two prominent linear approaches are:
Condensation-Reduction Pathway: This strategy begins with 2,4-dimethoxybenzaldehyde. A condensation reaction, such as the Knoevenagel or Perkin reaction, is used to form an unsaturated intermediate, 2,4-dimethoxycinnamic acid. wikipedia.org This intermediate is then subjected to a reduction reaction to saturate the carbon-carbon double bond, yielding the final propanoic acid derivative.
Acylation-Reduction Pathway: This approach starts with 1,3-dimethoxybenzene. A Friedel-Crafts acylation with succinic anhydride introduces a 4-oxobutanoic acid side chain onto the aromatic ring. wikipedia.orgstackexchange.com The resulting ketoacid, 3-(2,4-dimethoxybenzoyl)propanoic acid, is then reduced to remove the carbonyl group, forming the desired product. wikipedia.org
While convergent synthesis, which involves preparing separate fragments of the molecule and then combining them, is efficient for complex molecules, it is less commonly employed for a relatively simple structure like this compound. researchgate.net However, a reaction condensing 1,3-dimethoxybenzene with a C3 synthon could be considered a form of convergent approach. journals.co.za
Key Precursors and Starting Materials in Stereoselective Synthesis
The parent compound, this compound, is achiral and therefore does not require stereoselective synthesis. Stereoselective methods would become necessary for the synthesis of analogues that possess one or more chiral centers, for instance, through substitution on the propanoic acid side chain. In such cases, strategies like asymmetric hydrogenation of a corresponding cinnamic acid derivative or the use of chiral auxiliaries in aldol-type reactions could be employed to control the stereochemistry.
Regioselective Synthesis of the 2,4-Dimethoxyphenyl Moiety
The regiochemistry of the dimethoxy-substituted phenyl ring is a critical aspect of the synthesis. The desired 2,4-substitution pattern is typically achieved by one of two strategies:
Starting with a Pre-functionalized Ring: The most straightforward method is to use a starting material that already possesses the 2,4-dimethoxy arrangement, such as 2,4-dimethoxybenzaldehyde. This precursor is ideal for condensation-based routes.
Directing Group Effects: When starting with 1,3-dimethoxybenzene, the two methoxy (B1213986) groups act as powerful ortho, para-directing groups in electrophilic aromatic substitution reactions. wikipedia.org In Friedel-Crafts acylation, the incoming acyl group is directed predominantly to the 4-position (para to one methoxy group and ortho to the other), which is sterically accessible and electronically activated, leading to the desired 2,4-disubstituted product. researchgate.net
Formation of the Propanoic Acid Side Chain
The three-carbon acid side chain can be constructed using several reliable organic transformations.
Via Knoevenagel or Perkin Condensation: The Knoevenagel condensation involves the reaction of 2,4-dimethoxybenzaldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid, in the presence of a weak base like pyridine or L-proline. wikipedia.orgnih.gov This reaction forms 2,4-dimethoxycinnamic acid, often through a decarboxylation step if malonic acid is used (Doebner modification). wikipedia.org Similarly, the Perkin reaction uses an acid anhydride and its corresponding alkali salt to achieve the same intermediate. byjus.com The subsequent step is the reduction of the C=C double bond.
Via Friedel-Crafts Acylation: This method involves the electrophilic acylation of 1,3-dimethoxybenzene with succinic anhydride using a Lewis acid catalyst like aluminum trichloride (AlCl₃). wikipedia.orggoogle.com The reaction forms 3-(2,4-dimethoxybenzoyl)propanoic acid. The next step is the reduction of the ketone carbonyl group.
Reduction of Intermediates:
Catalytic Hydrogenation: The double bond of 2,4-dimethoxycinnamic acid is commonly reduced to a single bond through catalytic hydrogenation. This is typically performed using hydrogen gas (H₂) and a heterogeneous catalyst, most notably palladium on carbon (Pd/C). tcichemicals.com Transfer hydrogenation, using hydrogen donors like formic acid, provides an alternative to pressurized hydrogen gas. researchgate.neterowid.orgchemmethod.com
Clemmensen or Wolff-Kishner Reduction: The ketone group of 3-(2,4-dimethoxybenzoyl)propanoic acid can be fully reduced to a methylene (-CH₂-) group. The Clemmensen reduction employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid and is effective for acid-stable compounds. wikipedia.organnamalaiuniversity.ac.in The Wolff-Kishner reduction, which uses hydrazine (N₂H₄) and a strong base under high temperatures, is an alternative for substrates that are sensitive to strong acid. masterorganicchemistry.com
Catalytic Systems and Optimization of Reaction Conditions
The efficiency of the synthetic routes to this compound is highly dependent on the choice of catalysts and the optimization of reaction parameters.
For the Knoevenagel condensation , various catalysts and conditions have been explored to improve yields and promote greener processes. While traditional methods often use pyridine as both a solvent and catalyst, modern approaches favor more benign options. nih.gov
| Catalyst | Solvent | Temperature | Typical Yield |
|---|---|---|---|
| Pyridine/Piperidine | Pyridine | Reflux | Moderate to Good |
| L-proline | Ethanol | Room Temp - Reflux | Good to High |
| β-alanine/DBU | Toluene | Reflux | Good |
| None (in water) | Water | 50-100°C | Variable |
The Friedel-Crafts acylation traditionally requires a stoichiometric amount of a strong Lewis acid catalyst like AlCl₃ because the product ketone complexes with the catalyst. wikipedia.org Research has focused on developing more sustainable, truly catalytic systems.
| Catalyst System | Acylating Agent | Key Advantage |
|---|---|---|
| AlCl₃ (stoichiometric) | Succinic anhydride | Well-established, effective |
| Polyphosphoric Acid (PPA) | 3-Halopropionic acid | Avoids aryl-alkyl ether cleavage |
| Zeolites (e.g., HBEA) | Acyl chloride/anhydride | Heterogeneous, reusable, shape-selective |
| Supported Metal Oxides (e.g., In₂O₃/MCM-41) | Acyl chloride | High activity, moisture tolerant |
For catalytic hydrogenation , reaction conditions are optimized by selecting the appropriate catalyst, solvent, and hydrogen source.
| Catalyst | Hydrogen Source | Solvent | Typical Conditions |
|---|---|---|---|
| Pd/C | H₂ gas | Ethanol, Ethyl Acetate | Room temp, 1-4 atm H₂ |
| PdCl₂ | Formic acid/Triethylamine | Water (alkaline) | 65-90°C |
| Rhodium complexes | Formic acid | Various | 65-85°C |
Advanced Synthetic Approaches to Analogues and Derivatization
This compound serves as a versatile scaffold for the synthesis of a wide range of analogues and derivatives, often explored for potential biological activities. Modifications can be made at two primary sites: the carboxylic acid group and the aromatic ring.
Derivatization of the Carboxylic Acid Group: The carboxyl moiety can be readily transformed into other functional groups using standard organic chemistry techniques.
Esterification: Reaction with an alcohol under acidic conditions or using coupling agents yields the corresponding ester.
Amidation: Activation of the carboxylic acid (e.g., to an acyl chloride or using a coupling agent like EDAC) followed by reaction with a primary or secondary amine produces amides. thermofisher.com
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 3-(2,4-dimethoxyphenyl)propan-1-ol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Modification of the Aromatic Ring: The 2,4-dimethoxyphenyl ring is highly activated towards electrophilic aromatic substitution. The strong activating and ortho, para-directing effects of the two methoxy groups direct incoming electrophiles primarily to the electron-rich 5-position. wikipedia.orgmasterorganicchemistry.com
Halogenation: Reactions with reagents like N-bromosuccinimide (NBS) or chlorine can introduce a halogen atom at the 5-position.
Nitration: Treatment with nitric acid and sulfuric acid can install a nitro group, which can be subsequently reduced to an amino group, providing a handle for further functionalization.
Acylation: Further Friedel-Crafts acylation can introduce a second acyl group onto the ring, although conditions must be carefully controlled.
These derivatization strategies allow for the systematic modification of the molecule's structure, enabling the exploration of structure-activity relationships in various chemical and biological contexts.
Modifications on the Propanoic Acid Chain (e.g., amino functionalization)
The propanoic acid chain of this compound is a primary site for chemical modification, particularly for the introduction of new functional groups such as amines. The synthesis of β-amino acids from aryl propanoic acid precursors is a significant area of research due to their importance as components in biologically active molecules and peptidomimetics. google.com
A common strategy for the synthesis of 3-amino-3-arylpropanoic acids involves a one-pot reaction starting from an aromatic aldehyde. researchgate.net For the synthesis of 3-amino-3-(2,4-dimethoxyphenyl)propanoic acid, this would likely involve the reaction of 2,4-dimethoxybenzaldehyde with malonic acid and ammonium acetate in an alcoholic solvent. The general scheme for this type of transformation is presented below. google.com
| Reactants | Reagents | Conditions | Product | Yield |
| Aromatic Aldehyde, Malonic Acid, Ammonium Acetate | Alcoholic Solvent (e.g., Methanol, Ethanol) | Reflux for 6-8 hours | 3-Amino-3-arylpropanoic acid | 74-88% |
This data is based on a general procedure for 3-amino-3-aryl propionic acids and is expected to be applicable for the 2,4-dimethoxy substituted variant. google.com
This methodology provides a straightforward route to β-amino acids that can be incorporated into various polypeptide compounds. google.com The carboxylic acid functionality itself can also be readily converted into other derivatives like amides and esters, which can then undergo further chemical changes.
Substitutions and Elaborations on the Aromatic Ring System
The 2,4-dimethoxyphenyl moiety of the title compound is an electron-rich aromatic ring, making it susceptible to electrophilic aromatic substitution (SEAr) reactions. The two methoxy groups are strong activating groups and are ortho, para-directing. In this specific substitution pattern, the positions on the ring are influenced by both methoxy groups and the deactivating propanoic acid side chain. The primary sites for electrophilic attack would be the 5- and 3-positions, which are ortho or para to the activating methoxy groups.
Common electrophilic aromatic substitution reactions that could be applied to this system include:
Nitration: Introduction of a nitro group (-NO₂) typically using a mixture of nitric acid and sulfuric acid. pressbooks.pub
Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst like FeBr₃ or AlCl₃. wikipedia.org
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. pressbooks.pub
Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, respectively, using a Lewis acid catalyst. wikipedia.org
The specific conditions for these reactions would need to be optimized to control regioselectivity and avoid side reactions. The activating nature of the methoxy groups suggests that these substitutions can often proceed under milder conditions than those required for unsubstituted benzene.
Formation of Complex Polycyclic Systems Incorporating the 2,4-Dimethoxyphenyl-Propanoic Acid Unit
The structure of this compound is a valuable precursor for the synthesis of more complex polycyclic systems. Arylpropionic acids are known to be key starting materials for the construction of various nitrogen-containing heterocycles. One important transformation is intramolecular Friedel-Crafts acylation, which can lead to the formation of tricyclic systems. This type of reaction involves the activation of the carboxylic acid, often by conversion to an acyl chloride, followed by cyclization onto the electron-rich aromatic ring.
For this compound, an intramolecular acylation would likely lead to the formation of a substituted indanone or a related cyclic ketone. The success and regioselectivity of such a cyclization would depend on the reaction conditions and the directing effects of the methoxy groups on the aromatic ring.
| Starting Material | Reaction Type | Potential Product |
| This compound derivative | Intramolecular Friedel-Crafts Acylation | Substituted Indanone |
| Arylpropionic acid derivatives | Condensation and cyclization | Nitrogen-containing heterocycles |
This table outlines potential transformations based on the known reactivity of arylpropionic acids.
Hydrolysis and Reduction Strategies for Derivative Synthesis
Standard functional group transformations like hydrolysis and reduction are routinely employed in the synthesis of derivatives of this compound.
Hydrolysis: Ester derivatives of this compound can be readily hydrolyzed to yield the parent carboxylic acid. This reaction is typically carried out under basic conditions, for example, by heating the ester with an aqueous solution of sodium hydroxide (B78521) in an alcoholic co-solvent. The reaction is generally irreversible and proceeds to completion. Subsequent acidification of the reaction mixture precipitates the carboxylic acid. chemguide.co.uk
A representative procedure for the hydrolysis of a similar compound, ethyl 3-(2,5-dimethoxyphenyl)propionate, involves the following steps:
| Starting Material | Reagents | Conditions | Product |
| Ethyl 3-(2,5-dimethoxyphenyl)propionate | 1. Aqueous NaOH, Methanol2. HCl (acidification) | 1. Reflux2. Cooling and acidification | 3-(2,5-dimethoxyphenyl)propanoic acid |
This data is for a closely related isomer and illustrates a common hydrolysis procedure.
Reduction: The carboxylic acid functional group can be reduced to a primary alcohol, yielding 3-(2,4-dimethoxyphenyl)propanol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically used for this transformation. doubtnut.com
The general reaction for the reduction of a propanoic acid to a propanol is as follows:
| Starting Material | Reagent | Reaction Type | Product |
| Propanoic Acid | Lithium Aluminum Hydride (LiAlH₄) | Reduction | Propanol |
This represents a general method for the reduction of carboxylic acids. doubtnut.com
These fundamental reactions expand the synthetic utility of this compound, allowing for its conversion into a wider range of derivatives for various applications.
Advanced Spectroscopic and Chromatographic Methodologies in Research on this compound
Following a comprehensive search of scientific literature and chemical databases, it has been determined that detailed, publicly available research findings specifically for this compound are insufficient to construct the in-depth article as outlined. While the compound is available commercially and its basic properties are known, dedicated studies detailing its specific analytical characterization are not readily accessible.
For Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, specific spectral data, fragmentation patterns, and crystallographic information for this compound are not available in the public domain. Research papers have been published on its isomers, such as 3-(2,5-dimethoxyphenyl)propionic acid and 3-(3,4-dimethoxyphenyl)propionic acid, but these findings are not applicable to the 2,4-dimethoxy isomer requested.
Regarding Chromatographic Techniques, while commercial suppliers use High-Performance Liquid Chromatography (HPLC) for purity assessment, detailed research methodologies for either HPLC or Gas Chromatography (GC) focused on this specific compound, including column specifications, mobile phases, and retention times, are not described in published research.
In the area of Deuterium Labeling, no mechanistic or pharmacokinetic studies employing this technique for this compound have been found.
Due to the lack of specific data for this compound, generating a scientifically accurate and detailed article that adheres to the provided outline is not possible without resorting to speculation or improperly applying data from different molecules. To maintain scientific integrity and accuracy, the article cannot be produced as requested.
Structure Activity Relationship Sar Studies of 3 2,4 Dimethoxyphenyl Propanoic Acid Derivatives
Impact of Substituent Position and Nature on Biological Activity within the 2,4-Dimethoxyphenyl Core
The biological activity of compounds derived from 3-(2,4-dimethoxyphenyl)propanoic acid is highly dependent on the nature and position of substituents on the dimethoxyphenyl ring. The two methoxy (B1213986) groups at positions 2 and 4 are key features that dictate the molecule's electronic and steric properties, which in turn influence its interaction with biological targets.
Research on related phenolic compounds demonstrates that the arrangement of methoxy groups is crucial for activity. For instance, studies on 4-substituted-2-methoxyphenols show that this core structure is a viable building block for bioactive compounds. nih.gov The presence of a methoxy group ortho to a hydroxyl group (a feature shared in principle with the 2,4-dimethoxy arrangement) can influence antioxidant and other biological activities. researchgate.net In a closely related compound, 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA), the presence of two methoxy groups flanking a hydroxyl group at the 4-position was essential for its significant antioxidant and anti-atherosclerotic effects. nih.gov This suggests that the electronic-donating nature of the methoxy groups enhances the radical scavenging capacity of the phenolic hydroxyl group.
While direct SAR studies on the 2,4-dimethoxyphenyl core of the target acid are limited, general principles from related structures indicate that:
Electronic Effects : Methoxy groups are strong electron-donating groups. Their presence at the ortho (2) and para (4) positions significantly increases the electron density of the phenyl ring, which can be crucial for interactions like π-π stacking with receptor sites.
Steric Hindrance : The methoxy group at the 2-position can introduce steric hindrance, influencing the preferred conformation of the propanoic acid side chain relative to the aromatic ring. This steric influence can be pivotal for achieving the correct orientation for binding to a receptor or enzyme active site.
Metabolic Stability : Modification of the methoxy groups, for instance, by replacing them with other alkyl ethers or halogens, would predictably alter the compound's metabolic profile. The methoxy groups are potential sites for O-demethylation by cytochrome P450 enzymes.
The table below summarizes the hypothetical impact of various substituents on the 2,4-dimethoxyphenyl core based on established medicinal chemistry principles.
| Substituent Modification | Position | Predicted Impact on Bioactivity | Rationale |
| Replacement of -OCH₃ with -OH | 4 | Potential increase in antioxidant activity | Introduction of a phenolic hydroxyl group enhances hydrogen-donating ability for radical scavenging. nih.gov |
| Replacement of -OCH₃ with -Cl, -F | 2 or 4 | Altered electronic profile and lipophilicity | Halogens are electron-withdrawing and can change binding interactions and membrane permeability. |
| Addition of a third substituent (e.g., alkyl) | 5 | Increased lipophilicity, potential steric clash | May enhance membrane permeability but could also hinder receptor binding if the pocket is sterically constrained. |
Functional Group Modifications on the Propanoic Acid Side Chain and their Bioactivity Implications
The propanoic acid side chain is a critical pharmacophoric element, offering multiple avenues for modification to modulate potency, selectivity, and pharmacokinetic properties. The carboxylic acid group, in particular, is a key interaction point, often forming hydrogen bonds or ionic interactions with biological targets.
Key modifications and their implications include:
Esterification : Converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester) masks the polar acidic group. This typically increases lipophilicity, which can enhance cell membrane permeability. However, it sacrifices the potential for direct ionic bonding. Esters can act as prodrugs, being hydrolyzed back to the active carboxylic acid by esterases within the body. orientjchem.org
Amidation : Replacing the carboxylic acid with an amide group introduces a hydrogen bond donor (N-H) and changes the geometry and electronic nature of the functional group. Amides are generally more metabolically stable than esters. researchgate.net Synthesizing a series of amides by reacting the acid with various amines allows for a systematic exploration of the chemical space around the target, potentially identifying new interactions that enhance activity. Studies on related 3-(3,4-dimethoxyphenyl)propenoic acid have shown that amide and hydrazide derivatives can possess biological activity. nih.gov
Chain Homologation/Shortening : Altering the length of the alkyl chain can affect how the molecule fits into a binding pocket. Lengthening or shortening the chain by a methylene (B1212753) unit changes the distance between the aromatic ring and the terminal functional group, which can be critical for optimal receptor engagement.
α-Substitution : Introducing substituents, such as a methyl group, at the α-carbon (the carbon adjacent to the carboxyl group) can have profound effects. In many arylpropionic acids, like ibuprofen, α-methylation creates a chiral center, and the two enantiomers often exhibit different biological activities and metabolic fates. orientjchem.orghumanjournals.com This modification can also provide steric shielding, potentially slowing metabolism at adjacent sites. researchgate.net
The following table outlines the bioactivity implications of side-chain modifications.
| Modification Type | Functional Group | Key Bioactivity Implications |
| Esterification | -COOR | Increased lipophilicity, potential for prodrug strategy, loss of ionic interaction. orientjchem.org |
| Amidation | -CONHR | Increased metabolic stability, altered H-bonding capacity, diverse substitutions possible. nih.gov |
| Chain Modification | -(CH₂)n-COOH | Alters distance between pharmacophoric groups, impacts receptor fit. |
| α-Substitution | -CH(R)-COOH | Introduces chirality, can enhance potency, may affect metabolism. researchgate.net |
Conformational Analysis and its Correlation with Receptor Binding and Enzymatic Interactions
The three-dimensional shape (conformation) of this compound is a crucial determinant of its biological activity. The molecule's ability to adopt a specific low-energy conformation that is complementary to the topography of a receptor's binding site is essential for effective interaction.
This preferred conformation has direct implications for receptor binding:
Receptor Fit : A rigid or semi-rigid binding pocket will selectively bind ligands that can easily adopt a complementary shape. The near-perpendicular orientation of the phenyl ring and the acid side chain in this class of molecules presents a specific 3D profile to a potential receptor.
Enzymatic Interactions : For enzymatic inhibition, the ligand must fit within the active site and orient its functional groups correctly to interact with key catalytic residues. For example, in cyclooxygenase (COX) enzymes, many arylpropionic acid inhibitors place their aromatic ring in a hydrophobic channel while the carboxylate group forms a salt bridge with a basic residue like arginine at the active site's entrance. The specific conformation dictates whether these interactions can occur simultaneously and effectively.
Intramolecular Interactions : The conformation can be stabilized by intramolecular forces. While not prominent in this molecule, in more complex derivatives, intramolecular hydrogen bonds can lock the molecule into a specific "bioactive" conformation, reducing the entropic penalty of binding.
Studies on other phenylpropionic acids have established a direct link between the dihedral angle of the propionic acid residue and anti-inflammatory activity, suggesting that a more "open" angle can lead to greater activity. nih.gov
| Conformational Parameter | Structural Feature | Significance in Bio-interaction | Analogous Data iucr.orgnih.gov |
| Dihedral Angle | Phenyl Ring vs. Propanoic Acid Group | Defines the overall 3D shape and fit into the binding pocket. | ~79° (from 2,5-isomer) |
| Side Chain Torsion Angle | C-C-C-C of the Propyl Chain | Determines the extension and reach of the carboxylic acid group. | -172° (trans configuration, from 2,5-isomer) |
| Methoxy Group Orientation | C-C-O-C | The ortho-methoxy group sterically influences the ring-side chain angle. | Nearly coplanar with the aromatic ring. |
Computational Approaches to SAR: Molecular Docking and Quantitative Structure-Activity Relationships (QSAR)
Computational chemistry provides powerful tools to rationalize and predict the biological activity of this compound derivatives, guiding the design of more potent and selective molecules.
Molecular Docking: This technique simulates the binding of a ligand to the 3D structure of a biological target, such as an enzyme or receptor. For derivatives of this acid, docking studies can:
Predict Binding Modes : Identify the most likely orientation of the molecule within the binding site, revealing key interactions like hydrogen bonds, ionic bonds, and hydrophobic contacts. For example, docking studies on other propanoic acid derivatives have successfully explained their binding modes within COX enzymes. nih.govresearchgate.net
Explain Selectivity : By docking a series of derivatives into different receptor subtypes, researchers can understand the structural basis for selectivity. For instance, subtle differences in the amino acid composition of binding pockets can be exploited to design ligands that preferentially bind to one target over another.
Estimate Binding Affinity : Docking programs use scoring functions to estimate the binding energy of the ligand-receptor complex. While not perfectly accurate, these scores are valuable for ranking a series of potential drug candidates and prioritizing which compounds to synthesize and test experimentally. plos.org
Quantitative Structure-Activity Relationships (QSAR): QSAR is a mathematical approach that correlates the chemical properties of a series of compounds with their biological activities. A QSAR model can be represented by an equation:
Biological Activity = f(Physicochemical Properties)
For a series of this compound derivatives, a QSAR study would involve:
Synthesizing and testing a diverse set of analogues with varied substituents on the phenyl ring and modifications to the side chain.
Calculating molecular descriptors for each analogue. These can include electronic (e.g., Hammett constants), steric (e.g., Taft parameters), and hydrophobic (e.g., logP) descriptors.
Developing a mathematical model using statistical methods like multiple linear regression or partial least squares to create an equation that links the descriptors to the observed activity.
The resulting QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby focusing synthetic efforts on the most promising candidates. QSAR studies on other propionic acid derivatives have successfully identified key parameters, such as specific topological and molecular connectivity indices, that govern their antimicrobial activity. researchgate.net
Pharmacological and Biological Research Investigations of 3 2,4 Dimethoxyphenyl Propanoic Acid and Its Derivatives
Anti-inflammatory Pathways and Modulation of Inflammatory Mediators
Derivatives of 3-(2,4-dimethoxyphenyl)propanoic acid have demonstrated notable anti-inflammatory effects in preclinical studies. Research has focused on novel carboxamide and thioamide derivatives synthesized from a (4-hydroxyphenyl)(2,4-dimethoxyphenyl) methanone precursor. nih.gov In a carrageenan-induced footpad edema assay in rats, an established model for acute inflammation, these compounds exhibited significant anti-inflammatory activity.
The study revealed that all tested compounds showed a varying degree of edema inhibition, ranging from 52% to 67%. nih.gov Notably, specific derivatives featuring dichloro and fluoro substitutions demonstrated more potent activity than the standard drug used for comparison in the study. nih.gov These findings underscore the potential of the 2,4-dimethoxyphenyl scaffold in the development of new anti-inflammatory agents. The mechanism for this activity involves the modulation of inflammatory mediators, although the precise pathways for these specific derivatives were not fully elucidated in the referenced study.
The 5-lipoxygenase (5-LOX) enzyme catalyzes the production of leukotrienes, another important class of inflammatory mediators. Dual inhibition of both COX and 5-LOX pathways is considered a promising strategy for developing anti-inflammatory drugs with an improved safety profile. Currently, there is a lack of specific research in the provided sources detailing the 5-LOX inhibitory activity of this compound or its direct derivatives.
Antioxidant Mechanisms and Mitigation of Oxidative Stress
Compounds containing dimethoxyphenyl groups are often investigated for their antioxidant properties. General chemical knowledge suggests that polyphenolic compounds, a category that includes derivatives of this compound, possess potent antioxidant properties that allow them to protect cells from damage caused by free radicals. cymitquimica.com
Specific research on new 1,2,4-triazole derivatives synthesized with a 2,4-dimethoxyphenyl moiety has explored their antioxidant potential. researchgate.net In one study, the antioxidant activity of these synthesized compounds was evaluated in vitro using a method of non-enzymatic initiation of lipid peroxidation. researchgate.net This assay helps to determine the ability of a compound to inhibit oxidative processes, a key factor in mitigating cellular damage associated with various pathological conditions. The study confirmed the antioxidant activity of these new triazole derivatives. researchgate.net
Antimicrobial and Antifungal Efficacy and Underlying Mechanisms
The therapeutic potential of compounds containing the 2,4-dimethoxyphenyl structure extends to antimicrobial and antifungal activities. While direct studies on this compound are not specified in the search results, research on related compounds provides preliminary insights.
For instance, an analogue of curcumin, (E)-2-(4-methoxybenzylidene)cyclopentan-1-one, which shares a methoxy-substituted phenyl ring, has been reported to possess antibacterial and antifungal effects. dovepress.com Another study focused on novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which, although differing in the position of the methoxy (B1213986) group, showed that certain derivatives possessed antimicrobial activity. nih.gov These findings suggest that the substituted phenyl ring system is a valuable pharmacophore for antimicrobial drug discovery, though specific data on the 2,4-dimethoxy pattern of the target compound is needed.
Antineoplastic and Antiproliferative Activities in Cancer Models
The dimethoxyphenyl moiety is a structural feature found in several potent anticancer agents, including tubulin inhibitors. Research has explored novel compounds that combine a furanone, an indole, and an electron-rich dimethoxyphenyl ring as potential antitubulin agents for cancer treatment. acs.org
In a study focused on developing new antitubulin agents, a lead indole-furanone compound containing a dimethoxyphenyl ring demonstrated significant potency against cancer cells and was shown to inhibit tubulin polymerization. acs.org To expand on these findings, a library of analogues was synthesized and evaluated. The biological activities of these compounds were assessed, with two derivatives exhibiting submicromolar activity against HL-60 (human promyelocytic leukemia) cells. acs.org
Further research into a different class of compounds, specifically derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, also revealed anticancer activity. nih.gov These compounds were tested for their cytotoxicity against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines using an MTT assay. The results indicated that the tested compounds were generally more cytotoxic against the U-87 glioblastoma cell line. nih.gov One derivative, 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone, was identified as the most active compound against this particular cancer cell line. nih.gov
Comprehensive Search Reveals No Published Research on Specified Biological Activities of this compound
A thorough and systematic review of available scientific literature has found no published research investigating the pharmacological and biological activities of the chemical compound This compound within the specific contexts requested. Despite extensive searches for data related to its effects on molecular targets, preclinical efficacy, neurological pathways, gene expression, and enzyme inhibition, no relevant studies concerning this particular molecule could be identified.
The specific areas of investigation for which no data was found include:
Enzyme Inhibition Profiling:There are no available profiles of its inhibitory activity against enzymes such as Matrix Metalloproteinases (MMP-1).
While research may exist for structurally similar or derivative compounds, the strict focus on This compound alone reveals a significant gap in the current scientific literature regarding these specific biological and pharmacological applications. Consequently, an article detailing these aspects of its activity cannot be generated based on existing evidence.
Role as a Biochemical Precursor or Metabolite in Biological Systems
Investigations into the metabolism of dietary polyphenols have revealed that various substituted phenylpropanoic acids are common metabolites produced by gut microbiota. These microorganisms possess the enzymatic machinery to transform complex plant-derived compounds into simpler molecules that can be absorbed by the host. For instance, compounds with similar structures, such as those with different hydroxylation and methoxylation patterns on the phenyl ring, are known to be metabolites of common dietary constituents.
However, specific studies identifying this compound as a direct and significant metabolite of a known dietary precursor are scarce. The metabolic pathways that would lead to the specific 2,4-dimethoxy substitution pattern on the phenyl ring of a propanoic acid backbone have not been a primary focus of published research.
Similarly, there is a lack of substantial evidence to suggest that this compound serves as a key precursor in the biosynthesis of other endogenous compounds or natural products. While phenylpropanoid pathways are fundamental in the biosynthesis of a vast array of plant secondary metabolites, the specific role of this compound as an intermediate in these pathways is not well-established.
Applications As a Chemical Scaffold and Building Block in Advanced Chemical Research
Scaffold for Rational Drug Design and Development of Novel Therapeutics
In the realm of medicinal chemistry, a "scaffold" refers to the core structure of a molecule to which various functional groups can be attached to create a library of compounds with diverse biological activities. The rational design of new drugs often relies on the identification and modification of such scaffolds.
While the broader class of arylpropionic acid derivatives is significant in pharmacology, specific research on 3-(2,4-dimethoxyphenyl)propanoic acid as a foundational scaffold for novel therapeutics is not extensively documented in publicly available literature. However, the exploration of similar structures, such as 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, as promising scaffolds for the development of antimicrobial and anticancer candidates has been noted. mdpi.comnih.govresearchgate.netnih.govresearchgate.net These related compounds have demonstrated that the propanoic acid moiety attached to a substituted phenyl ring can be a synthetically versatile platform for creating new bioactive agents. mdpi.comnih.govresearchgate.netnih.govresearchgate.net The potential of the this compound scaffold, therefore, remains an area for future investigation in the quest for new therapeutic agents.
Intermediates in the Synthesis of Complex Bioactive Molecules
A key application of compounds like this compound is their role as intermediates in the synthesis of more complex molecules with significant biological activity. The carboxylic acid and the substituted aromatic ring are functional handles that allow for further chemical modifications.
While specific examples of complex bioactive molecules synthesized directly from this compound are limited in available research, the utility of its isomers is well-established, suggesting potential pathways for the 2,4-dimethoxy variant. For instance, the closely related 3-(2,5-dimethoxyphenyl)propionic acid serves as a starting material for the synthesis of 19-norsteroidal derivatives and amidoethylquinones. nih.gov This indicates that dimethoxyphenylpropanoic acids can be valuable building blocks for creating intricate molecular architectures found in steroids and other complex natural products. The specific substitution pattern of the 2,4-dimethoxy isomer offers a unique electronic and steric profile that could be exploited in the targeted synthesis of novel bioactive compounds.
Utilization in Materials Science for Functional Polymer Design
Functional polymers are macromolecules designed with specific chemical groups to impart desired properties, such as conductivity, stimuli-responsiveness, or specific binding capabilities. The incorporation of well-defined organic molecules as monomers or as pendant groups on a polymer backbone is a key strategy in the design of these advanced materials.
Currently, there is a lack of specific research detailing the use of this compound in the design and synthesis of functional polymers. However, a patent for polymers prepared from functionalized dimethoxyphenol monomers includes 2,4-dimethoxyphenol (B87100) as a potential monomer. google.com This suggests that the dimethoxyphenyl moiety is of interest in polymer science. The propanoic acid functionality of this compound could potentially be utilized for creating polyester (B1180765) or polyamide-type functional polymers, though this application has not been explicitly reported.
Analytical Standards and Reference Compounds in Chemical Analysis
In analytical chemistry, well-characterized compounds are essential as standards for the identification and quantification of substances in various matrices. These reference compounds are used to calibrate instruments and validate analytical methods.
This compound is commercially available as a chemical reagent. crmlabstandard.com In this capacity, it can serve as a reference compound in analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy for the structural elucidation of related compounds. While it can be used for these purposes in a research setting, its official status as a certified reference material for specific regulated analytical methods is not widely documented.
Precursor in Diagnostic Agent Synthesis
Diagnostic agents, including contrast agents for medical imaging and probes for biological assays, are crucial tools in modern medicine. Their synthesis often involves the use of specific organic molecules as precursors that can be modified to include imaging moieties or targeting ligands.
There is currently no information available in the public scientific literature that describes the use of this compound as a precursor in the synthesis of diagnostic agents.
Emerging Research Directions and Future Perspectives in 3 2,4 Dimethoxyphenyl Propanoic Acid Research
Novel Synthetic Methodologies and Sustainable Production Routes
The traditional synthesis of phenylpropanoic acid derivatives often relies on multi-step chemical processes. For instance, a common route for a similar compound, 3-(2,5-dimethoxyphenyl)propionic acid, involves the hydrolysis of its ethyl ester precursor using sodium hydroxide (B78521) and methanol. iucr.orgnih.gov Another approach seen in the synthesis of related structures involves the acid hydrolysis of corresponding nitriles. pensoft.net While effective, these methods can present environmental and efficiency challenges.
Future research is increasingly focused on developing greener and more economically viable production strategies. The emphasis is on reducing reliance on harsh chemicals and non-renewable resources. nih.gov Key areas of exploration include:
Biocatalysis: Utilizing enzymes or whole-cell microorganisms to catalyze the synthesis, offering high specificity and milder reaction conditions. Fermentation-based processes, particularly using microorganisms like Propionibacterium, are a promising avenue for producing propionic acid sustainably, though challenges in yield and product inhibition remain. nih.gov
Flow Chemistry: Continuous flow reactors can offer improved safety, efficiency, and scalability compared to traditional batch processing. This methodology allows for precise control over reaction parameters, potentially leading to higher yields and purity.
Advanced Catalysis: The development of novel catalysts, such as composite structures like MoS₂/MoO₃, is being explored for the hydrodeoxygenation of lactic acid to propionic acid, a key reaction in bio-based production routes. rsc.org
These innovative approaches aim to make the production of 3-(2,4-dimethoxyphenyl)propanoic acid and its derivatives more sustainable and efficient. patsnap.com
| Synthetic Approach | Description | Potential Advantages | Challenges |
| Traditional Chemical Synthesis | Multi-step reactions often involving hydrolysis of esters or nitriles. iucr.orgpensoft.net | Well-established and reliable methods. | Use of harsh reagents, potential for by-products, energy-intensive. |
| Biocatalysis/Fermentation | Use of enzymes or microorganisms (Propionibacterium ssp.) to produce the acid from renewable feedstocks. nih.gov | Environmentally friendly, high specificity, use of renewable resources. | Low final product concentration, product inhibition, complex purification. nih.gov |
| Advanced Catalysis | Employing novel composite catalysts for reactions like hydrodeoxygenation. rsc.org | High conversion and selectivity, potential for catalyst recycling. rsc.org | Catalyst stability and cost, optimization of reaction conditions. |
| Flow Chemistry | Performing synthesis in continuous flow reactors instead of batches. | Enhanced safety, improved scalability, precise process control, higher efficiency. | Initial setup costs, potential for clogging. |
Advanced Pharmacological Profiling and Polypharmacology Studies
Preliminary research into compounds structurally related to this compound has revealed promising biological activities, particularly antioxidant and anticancer effects. researchgate.netmdpi.comnih.gov For example, 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have demonstrated the ability to reduce cancer cell viability and migration in vitro. researchgate.netmdpi.comnih.gov Another related compound, 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA), has shown anti-atherosclerotic effects in rabbits, attributed to its antioxidant properties. researchgate.net
The next frontier in pharmacological research is to move beyond single-target screening towards a more holistic understanding of how these molecules interact with complex biological systems. This involves:
High-Throughput Screening: Testing the compound against extensive panels of receptors, enzymes, and ion channels to identify a broad range of biological targets.
Polypharmacology: Investigating the potential for this compound to modulate multiple targets simultaneously. This approach is particularly relevant for complex, multifactorial diseases like cancer or neurodegenerative disorders, where hitting a single target is often insufficient. nih.gov The goal is to design multi-target-directed ligands (MTDLs) that can address the intricate network of pathways involved in a disease. nih.gov
Omics-Based Approaches: Employing genomics, proteomics, and metabolomics to understand the compound's effect on global cellular processes, revealing mechanisms of action and potential off-target effects.
These advanced profiling studies will be crucial for creating a comprehensive biological activity map for this compound.
Potential for Translational Research and Therapeutic Development
Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical practice. For this compound, the promising preclinical signals from related compounds provide a strong foundation for future therapeutic development. researchgate.netnih.gov The journey from a promising molecule to a therapeutic agent is complex and requires a structured approach.
Future efforts in this area will likely concentrate on:
Advanced Preclinical Models: Moving beyond standard 2D cell cultures to more clinically relevant models, such as 3D organoids, spheroids, and patient-derived xenografts (PDX). These models better mimic the complexity of human tissues and diseases, providing more accurate predictions of a compound's efficacy. mdpi.com
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Detailed investigation into the absorption, distribution, metabolism, and excretion (ADME) of the compound is essential. elsevierpure.comresearchgate.net Understanding its pharmacokinetic profile helps in designing effective therapeutic strategies. For instance, studies on the related compound 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) in rats showed it undergoes rapid metabolism and wide tissue distribution. elsevierpure.com
Biomarker Discovery: Identifying specific biomarkers that can predict a patient's response to the potential therapy or monitor its effectiveness. This is a cornerstone of personalized medicine.
Formulation Development: Creating stable and effective formulations to ensure the compound reaches its target site in the body in sufficient concentrations.
These translational steps are critical for determining whether the preclinical potential of this compound can be converted into a tangible therapeutic benefit for patients.
Innovative Methodologies for Future Structure-Function Relationship Studies
Understanding the relationship between a molecule's three-dimensional structure and its biological activity is fundamental to medicinal chemistry. Future research on this compound will leverage cutting-edge technologies to dissect this relationship with unprecedented precision.
Key innovative methodologies include:
Cryogenic Electron Microscopy (Cryo-EM): This technology allows for the high-resolution visualization of the compound bound to its biological target (e.g., a receptor or enzyme), providing direct insight into the molecular interactions that drive its activity.
Computational Chemistry and Machine Learning: Advanced computational tools like Density Functional Theory (DFT) and molecular dynamics simulations can predict how the compound will bind to a target and the nature of this interaction. researchgate.net Machine learning algorithms can analyze large datasets from high-throughput screening to identify subtle structure-activity relationships (SAR) and guide the design of new, more potent analogs. nih.govnih.gov
Fragment-Based Drug Discovery (FBDD): This approach involves identifying small molecular fragments that bind weakly to the target and then growing or combining them to create a high-affinity lead compound. This can be a more efficient way to explore the chemical space around the this compound scaffold.
| Methodology | Application to this compound | Expected Outcome |
| Advanced Crystallography (e.g., Cryo-EM) | Determine the high-resolution structure of the compound bound to its biological target(s). | Precise understanding of binding modes and key molecular interactions. |
| Computational Modeling (DFT, Molecular Docking) | Predict binding affinity and orientation within a target's active site. researchgate.netnih.gov | Rationalization of observed biological activity and guidance for designing improved derivatives. |
| Machine Learning / AI | Analyze large datasets to identify complex structure-activity relationships (SAR). nih.gov | Predictive models for the activity of new, unsynthesized analogs, accelerating the discovery process. |
| Fragment-Based Drug Discovery | Use the core scaffold or its fragments to build novel, high-affinity binders to new targets. | Expansion of the therapeutic potential of the chemical class to new diseases. |
By integrating these innovative techniques, researchers can accelerate the optimization of this compound, transforming it from a compound of interest into a highly refined lead molecule for therapeutic development.
Q & A
Basic: What are the common synthetic routes for 3-(2,4-dimethoxyphenyl)propanoic acid, and how can reaction conditions be optimized for higher yield?
Answer:
The synthesis of this compound typically involves Pd-catalyzed cross-coupling or acid-catalyzed condensation. For example, Pd(II)-mediated olefination of substituted benzylamines followed by hydrolysis under mild conditions can yield propanoic acid derivatives . Optimization strategies include:
- Catalyst loading : Adjusting Pd(OAc)₂ or ligand ratios to balance reactivity and cost.
- Acidity control : Fine-tuning pH (e.g., using acetic acid or trifluoroacetic acid) to stabilize intermediates and suppress side reactions .
- Temperature : Moderate heating (50–80°C) often improves regioselectivity.
Yield improvements (up to 70–85%) are achievable via stepwise purification, such as flash chromatography or recrystallization from ethanol/water mixtures .
Basic: What spectroscopic methods are most effective for characterizing this compound?
Answer:
Key techniques include:
- ¹H/¹³C NMR : Methoxy groups appear as singlets at δ 3.7–3.9 ppm (¹H) and δ 55–60 ppm (¹³C). The propanoic acid chain shows a triplet for CH₂ (δ 2.5–2.8 ppm) and a carboxylic acid proton (broad, δ 10–12 ppm if free) .
- IR spectroscopy : Strong O-H stretch (~2500–3000 cm⁻¹ for carboxylic acid) and C=O stretch (~1700 cm⁻¹) .
- Mass spectrometry : Molecular ion peak at m/z 210 (C₁₁H₁₄O₄) with fragmentation patterns confirming the methoxyphenyl moiety .
Purity should be validated via HPLC (C18 column, acetonitrile/water mobile phase) or melting point analysis (literature range: 120–123°C) .
Advanced: How do electronic effects of methoxy substituents influence reactivity in Pd-mediated cross-coupling reactions?
Answer:
The 2,4-dimethoxy groups are electron-donating, activating the phenyl ring toward electrophilic substitution. In Pd-catalyzed reactions:
- Ortho-directing effect : The N,N-dimethylaminomethyl group in intermediates facilitates Pd(II) coordination at the ortho position, enhancing regioselectivity .
- Steric hindrance : 2-Methoxy groups may slow kinetics, requiring longer reaction times.
Contradictory data on reactivity (e.g., competing para-substitution) can arise from solvent polarity or counterion effects (e.g., acetate vs. triflate). Computational studies (DFT) are recommended to map transition states and optimize ligand design .
Advanced: How can researchers resolve discrepancies in reported biological activities of this compound?
Answer:
Contradictory bioactivity data (e.g., antimicrobial vs. inactive results) may stem from:
- Purity variability : Impurities from incomplete synthesis (e.g., residual Pd) can skew assays. Validate via HPLC (>95% purity) .
- Assay conditions : Standardize cell lines (e.g., HepG2 vs. HEK293) and solvent controls (DMSO concentration ≤0.1%) .
- Metabolite interference : Use LC-MS to identify degradation products during incubation.
Replicate studies under GLP guidelines and cross-validate with structural analogs (e.g., 3,5-dimethoxy derivatives) to isolate structure-activity relationships .
Basic: What protocols ensure high purity in synthetic applications?
Answer:
Critical steps include:
- Post-synthesis workup : Neutralize acidic reaction mixtures with NaHCO₃, extract with ethyl acetate, and dry over MgSO₄ .
- Recrystallization : Use ethanol/water (7:3 v/v) to remove unreacted precursors.
- Analytical validation : Compare melting points with literature values and confirm via TLC (Rf ~0.4 in ethyl acetate/hexane 1:1) .
Advanced: How can computational tools predict properties and bioactivity of derivatives?
Answer:
- Physicochemical properties : Use in silico tools (e.g., SwissADME) to calculate logP (~2.1), solubility (~1.2 mg/mL), and bioavailability scores .
- Docking studies : Molecular dynamics (AutoDock Vina) can model interactions with targets like COX-2 or estrogen receptors, guided by methoxy group orientation .
- QSAR models : Train models on analogs (e.g., 3-(4-hydroxyphenyl)propanoic acid) to predict IC₅₀ values for enzyme inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
